3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone
Overview
Description
3-Ethoxy-4-hydroxybenzaldehyde is an active analogue of p-hydroxybenzoic acid that can be used in the synthesis of vanillin . It plays an important role as an antioxidant and is also used as a flavoring agent, in perfumes, and in organic synthesis . It holds anti-angiogenic, anti-inflammatory, and antinociceptive properties .
Synthesis Analysis
The synthesis of 4-amino-4H-1,2,4-triazole-3-thiol derivatives involves a mixture of triazole and (4-chlorobenzylidene)propanedinitrile being refluxed for 3 hours . The product is then extracted from the reaction solution using solid phase microextraction .Molecular Structure Analysis
The molecular structure of 3-ethoxy-4-hydroxybenzaldehyde is C9H10O3 with a molar mass of 166.176 . For 4-amino-4H-1,2,4-triazol-3-thiol, the molecular formula is C2H6N6S with a molar mass of 146.17 .Chemical Reactions Analysis
3-Ethoxy-4-hydroxybenzaldehyde can undergo condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It can also undergo condensation reaction with 1-azabicyclo [2.2.2]octan-3-one .Physical And Chemical Properties Analysis
3-Ethoxy-4-hydroxybenzaldehyde has a density of 1.186g/cm3, a melting point of 66-68 °C, a boiling point of 263-264 °C, and a refractive index of 1.573 . It appears as white to light yellow crystalline powder or crystals .Safety and Hazards
Future Directions
Given the antioxidant, anti-angiogenic, anti-inflammatory, and antinociceptive properties of 3-ethoxy-4-hydroxybenzaldehyde , future research could explore its potential applications in medical and health-related fields. Further studies could also investigate the synthesis and properties of its derivatives, such as 3-ethoxy-4-hydroxybenzaldehyde (4-amino-4H-1,2,4-triazol-3-yl)hydrazone.
properties
IUPAC Name |
4-[(E)-[(4-amino-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-2-ethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-2-19-10-5-8(3-4-9(10)18)6-13-15-11-16-14-7-17(11)12/h3-7,18H,2,12H2,1H3,(H,15,16)/b13-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZIVFYBIYIJI-AWNIVKPZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NN=CN2N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NN=CN2N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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